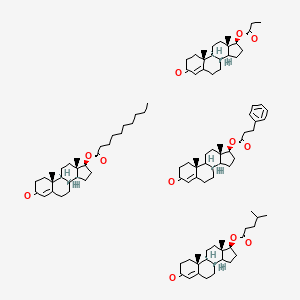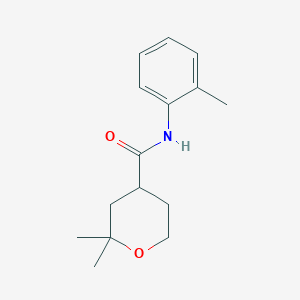![molecular formula C11H13NO3 B14160237 1-[(E)-2-nitroethenyl]-4-propoxybenzene CAS No. 6946-31-2](/img/structure/B14160237.png)
1-[(E)-2-nitroethenyl]-4-propoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(E)-2-nitroethenyl]-4-propoxybenzene is an organic compound that belongs to the class of nitroalkenes It is characterized by the presence of a nitro group (-NO2) attached to an ethylene bridge, which is further connected to a benzene ring substituted with a propoxy group (-OCH2CH2CH3)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-2-nitroethenyl]-4-propoxybenzene typically involves the nitration of an appropriate precursor. One common method is the reaction of 4-propoxybenzaldehyde with nitromethane in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction proceeds via a Henry reaction (nitroaldol reaction), followed by dehydration to yield the desired nitroalkene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. Catalysts such as phase-transfer catalysts can be employed to enhance the reaction rate and selectivity. The use of automated reactors and real-time monitoring systems can further optimize the production process, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-2-nitroethenyl]-4-propoxybenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) in ethanol.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: 1-[(E)-2-aminoethenyl]-4-propoxybenzene.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-[(E)-2-nitroethenyl]-4-propoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-[(E)-2-nitroethenyl]-4-propoxybenzene involves its interaction with molecular targets through its nitro and propoxy groups. The nitro group can participate in redox reactions, generating reactive intermediates that can interact with cellular components. The propoxy group can influence the compound’s lipophilicity, affecting its ability to cross cell membranes and reach intracellular targets. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-[(E)-2-nitroethenyl]-4-methoxybenzene: Similar structure with a methoxy group (-OCH3) instead of a propoxy group.
1-[(E)-2-nitroethenyl]-4-ethoxybenzene: Similar structure with an ethoxy group (-OCH2CH3) instead of a propoxy group.
1-[(E)-2-nitroethenyl]-4-butoxybenzene: Similar structure with a butoxy group (-OCH2CH2CH2CH3) instead of a propoxy group.
Uniqueness
1-[(E)-2-nitroethenyl]-4-propoxybenzene is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The propoxy group provides a balance between hydrophilicity and lipophilicity, potentially enhancing its solubility and bioavailability compared to similar compounds with shorter or longer alkoxy chains.
Properties
CAS No. |
6946-31-2 |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
1-[(E)-2-nitroethenyl]-4-propoxybenzene |
InChI |
InChI=1S/C11H13NO3/c1-2-9-15-11-5-3-10(4-6-11)7-8-12(13)14/h3-8H,2,9H2,1H3/b8-7+ |
InChI Key |
VKWWKOVGOMKAOT-BQYQJAHWSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/[N+](=O)[O-] |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


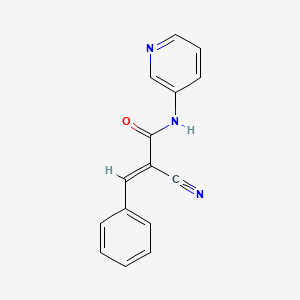
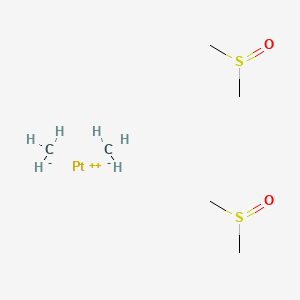

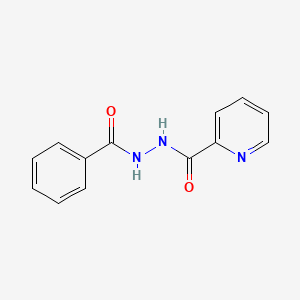
![1-[3-(4-Bromophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone](/img/structure/B14160190.png)
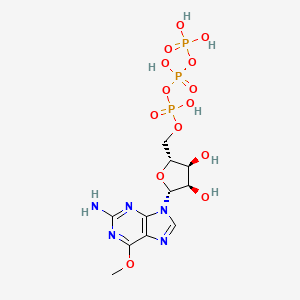
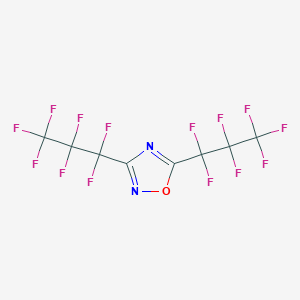
![N-[1-(2,4-Dimethoxy-phenyl)-eth-(E)-ylidene-hydrazinocarbonylmethyl]-2-phenyl-acetamide](/img/structure/B14160202.png)
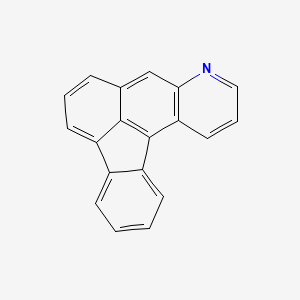
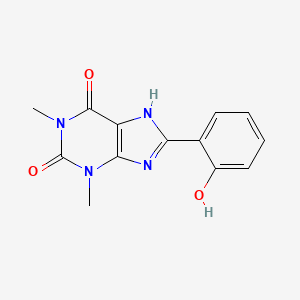
![5-[(5-acetyl-2-propoxyphenyl)methyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B14160215.png)
